(r)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol
Overview
Description
®-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol is a chiral compound that features both an oxazoline ring and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol typically involves the cyclization of an appropriate precursor. One common method is the reaction of a phenolic compound with an amino alcohol in the presence of a dehydrating agent. The reaction conditions often include:
Solvent: Toluene or dichloromethane
Catalyst: Lewis acids such as zinc chloride or boron trifluoride
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone.
Reduction: The oxazoline ring can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, ®-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol can be used as a chiral ligand or catalyst in asymmetric synthesis.
Biology
Medicine
Research may explore its use as a building block for drug development, particularly in the synthesis of chiral drugs.
Industry
In material science, this compound could be used in the development of new polymers or as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol would depend on its specific application. In catalysis, it may act by coordinating to a metal center and facilitating the transfer of chiral information. In biological systems, it could interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)ethanol
- ®-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)aniline
- ®-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzoic acid
Uniqueness
The presence of both an oxazoline ring and a phenol group in ®-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol makes it unique compared to other similar compounds. This dual functionality can provide distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-14-9-5-4-8-12(14)15-16-13(10-18-15)11-6-2-1-3-7-11/h1-9,13,17H,10H2/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKPOGDNFMTRFD-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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